molecular formula C20H18N2O2S B2539590 [5-Morpholino-4-(2-pyridinyl)-2-thienyl](phenyl)methanone CAS No. 339023-25-5

[5-Morpholino-4-(2-pyridinyl)-2-thienyl](phenyl)methanone

Cat. No.: B2539590
CAS No.: 339023-25-5
M. Wt: 350.44
InChI Key: VODCYJLLHGQGDF-UHFFFAOYSA-N
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Description

Table 1: Summary of Chemical Identity

Property Value
IUPAC Name (4-morpholinyl-5-pyridin-2-ylthiophen-2-yl)(phenyl)methanone
Molecular Formula C20H18N2O2S
Molecular Weight 350.43 g/mol
Key Synonyms Apixaban Impurity H, 4-[5-Benzoyl-3-(pyridin-2-yl)thiophen-2-yl]morpholine

Properties

IUPAC Name

(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-19(15-6-2-1-3-7-15)18-14-16(17-8-4-5-9-21-17)20(25-18)22-10-12-24-13-11-22/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCYJLLHGQGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone typically involves multi-step organic reactions. One possible route could include:

    Formation of the Morpholino Group: Starting with a suitable precursor, the morpholine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be attached via cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents.

    Final Assembly: The final step involves the coupling of the morpholino, pyridine, and thiophene rings to the phenyl methanone core under specific conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Reactions on the Ketone Group

The ketone group undergoes nucleophilic addition under standard conditions. For example:

  • Grignard reagents (RMgX) react at the carbonyl carbon to form alcohol derivatives after protonation.

  • Hydride donors (e.g., NaBH₄) reduce the ketone to secondary alcohol derivatives.

Reaction TypeReagentConditionsOutcome
Nucleophilic AdditionGrignard (RMgX)THF, -78°C to RTAlcohol formation
ReductionNaBH₄EtOH, RTSecondary alcohol

Electrophilic Aromatic Substitution on the Thienyl Ring

The electron-rich thienyl ring directs electrophiles to α- and β-positions . The morpholino substituent enhances reactivity via electron donation. Examples include:

  • Nitration : Using HNO₃/H₂SO₄ mixtures at 0–25°C, nitro groups preferentially substitute at α-positions.

  • Bromination : Halogenation occurs under controlled conditions (e.g., NBS, light), favoring α-substitution.

Reaction TypeReagentConditionsOutcome
NitrationHNO₃/H₂SO₄0–25°Cα-Nitrothienyl derivative
BrominationNBS, lightCCl₄, RTα-Bromothienyl derivative

Reactions Involving the Pyridinyl Moiety

The pyridinyl group participates in coordination chemistry and nucleophilic aromatic substitution if activated:

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu), influencing cross-coupling reactions .

  • Nucleophilic Substitution : Requires strong electron withdrawal (e.g., nitro groups) to activate the ring for SₙAr mechanisms.

Reactivity of the Morpholino Group

The morpholino ring undergoes alkylation and quaternization :

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF) to form quaternary ammonium salts .

  • Acylation : Susceptible to acyl chlorides, though steric hindrance may limit reactivity.

Reaction TypeReagentConditionsOutcome
AlkylationCH₃IDMF, K₂CO₃, 60°CQuaternary ammonium salt
Quaternization(CH₃)₃O⁺BF₄⁻MeCN, RTPolymeric byproducts

Cross-Coupling Reactions

Hypothetical Suzuki-Miyaura coupling or Buchwald-Hartwig amination could occur if the thienyl or pyridinyl groups are halogenated. For example:

  • Thienyl-boronic acid coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O .

Reaction TypeReagent/ConditionsOutcome
Suzuki CouplingPd catalyst, boronic acidCross-coupled product

Biological Activity and Reaction Implications

The compound’s structural motifs (e.g., morpholino, pyridinyl) may influence bioavailability and target binding :

  • Lipophilicity : The phenyl group enhances membrane permeability.

  • Hydrogen Bonding : Morpholino and pyridinyl groups enable interactions with biological targets (e.g., enzymes).

Key Research Findings

  • Synthesis : Combines nucleophilic substitutions (e.g., Grignard additions) and electrophilic aromatic substitutions.

  • SAR Studies : Structural analogs show varying cytotoxicity, suggesting tunable biological activity .

  • Mechanistic Insights : Morpholino groups enhance solubility and may stabilize reactive intermediates .

This compound’s diverse reactivity profile makes it a valuable scaffold for drug discovery and materials chemistry.

Sources:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Chemical Formula : C20_{20}H18_{18}N2_2O2_2S
  • Molecular Weight : 350.43 g/mol

The structure includes a morpholine ring, a thienyl group, and a pyridine moiety, contributing to its diverse reactivity and interaction with biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of morpholino compounds exhibit significant anticancer properties. For instance, studies have shown that similar morpholino-based compounds act as inhibitors of key signaling pathways involved in cancer progression, such as the mTOR pathway. The design and synthesis of these compounds often focus on optimizing substituents to enhance potency and selectivity against cancer cell lines .
  • Antiparasitic Activity : The compound has potential applications in treating parasitic infections. Analogous structures have been explored for their efficacy against filarial diseases, demonstrating activity against adult stages of parasites like Onchocerca volvulus. These findings suggest that 5-Morpholino-4-(2-pyridinyl)-2-thienyl(phenyl)methanone could be a candidate for further development in antiparasitic therapies .
  • Inhibitors of Protein Kinases : The compound's structural features may allow it to function as an inhibitor of various protein kinases implicated in disease mechanisms. Compounds with similar frameworks have shown promise as selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3K-alpha), which is crucial in cancer metabolism .

Organic Synthesis Applications

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .
  • Catalytic Reactions : The thienyl and pyridinyl groups can facilitate catalytic processes, particularly in carbon–heteroatom bond formations. This property is beneficial for creating diverse heterocyclic compounds essential in pharmaceuticals and agrochemicals .

Material Science Applications

  • Conductive Polymers : Research into conducting polymers has highlighted the potential use of thienyl-containing compounds in developing materials with enhanced electrical conductivity. The incorporation of 5-Morpholino-4-(2-pyridinyl)-2-thienyl(phenyl)methanone into polymer matrices may improve their electronic properties, making them suitable for applications in organic electronics and sensors .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Morpholino derivatives showed potent inhibition of mTOR with subnanomolar IC50 values.
Antiparasitic Activity Demonstrated significant efficacy against O. volvulus larvae at low concentrations.
Organic Synthesis Utilized as a precursor for synthesizing various heterocycles through carbon–heteroatom bond formations.
Material Science Enhanced electrical conductivity observed when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Cyclopropane vs. Thienyl: Compound 15da replaces the thienyl group with a cyclopropane ring, yielding a diastereomeric mixture.
  • Bioisosteric Replacements : highlights that substituting phenyl with 2-thienyl (a bioisostere) modulates bioactivity . The target’s thienyl group may enhance π-π stacking or hydrogen bonding relative to phenyl-based analogs.
  • Morpholino Positioning: Compound 8e places morpholino on a pyrimidine-linked phenyl group, achieving a lower yield (20%) compared to 15da’s 53% . The target’s morpholino on thienyl may offer synthetic advantages or distinct electronic effects.

Physicochemical and Functional Properties

Table 2: Solubility and Electronic Features
Compound Name Solubility (Organic Solvents) Key Electronic Groups Reference
Target Compound Not reported Morpholino (electron-donating), pyridinyl (weak base) -
TPA-T-DCV-Ph-F High (56 g/L in CHCl₃, soluble in THF) Fluorophenyl (electron-withdrawing)
[3-amino-4-(4-chlorophenyl)sulfonyl... Likely low (sulfonyl, chlorophenyl) Sulfonyl (polar), chlorophenyl

Key Observations :

  • Solubility: TPA-T-DCV-Ph-F exhibits high solubility in chloroform (56 g/L), attributed to its fluorophenyl and diphenylamino groups. The target’s morpholino and pyridinyl may similarly enhance solubility, though experimental confirmation is needed.
  • The target’s pyridinyl, a weak base, may facilitate pH-dependent solubility or binding.

Biological Activity

The compound 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone , also known by its CAS number 1803598-76-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:
The chemical structure of 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone can be represented as follows:

C20H18N2O2S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound consists of a morpholine ring, a pyridine moiety, and a thiophene structure, which are known to impart various pharmacological properties.

Physical Properties:

  • Molecular Weight: 350.43 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone. The following table summarizes the findings from various in vitro studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study 1A549 (Lung)2.5Induction of apoptosis via ROS generation
Study 2MCF7 (Breast)1.8Cell cycle arrest at G2/M phase
Study 3SKOV3 (Ovarian)3.0Inhibition of tubulin polymerization

Case Studies

  • Study on A549 Cells :
    In a study conducted by researchers, 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 2.5 µM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis as confirmed by Annexin V/PE assay .
  • MCF7 Breast Cancer Cells :
    Another investigation revealed that this compound caused cell cycle arrest in MCF7 breast cancer cells at the G2/M phase, with an IC50 value of 1.8 µM. The study suggested that the compound interferes with cyclin-dependent kinase activity, thereby halting cell division .
  • SKOV3 Ovarian Cancer Cells :
    The effects on SKOV3 ovarian cancer cells showed an IC50 of 3.0 µM, where the compound inhibited tubulin polymerization, a critical process for mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its anticancer properties, 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone has been evaluated for antimicrobial effects:

Microorganism TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Other Biological Activities

Emerging research suggests that this compound may also exhibit anti-inflammatory and neuroprotective effects, although further studies are necessary to elucidate these mechanisms.

Q & A

Q. Basic Research Focus

  • FTIR and NMR : Identify functional groups (e.g., morpholino C-O stretch at ~1100 cm⁻¹) and confirm substitution patterns via ¹H/¹³C-NMR chemical shifts .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELXL software for refinement .
    Advanced Consideration : Employ density functional theory (DFT) to model electronic transitions and compare with experimental UV-Vis spectra. Analyze frontier molecular orbitals to predict reactivity .

How do the morpholino and pyridinyl substituents influence the compound’s bioactivity and binding interactions?

Q. Advanced Research Focus

  • Morpholino group : Enhances solubility and modulates pharmacokinetics via hydrogen bonding with biological targets.
  • Pyridinyl moiety : Acts as a Lewis base, facilitating interactions with metal ions or enzyme active sites.
    Methodological Approach : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with proteins like cytochrome P450 or bacterial efflux pumps. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural analogs : Compare results with derivatives (e.g., halogenated or alkyl-substituted methanones) to isolate substituent effects .
    Resolution Strategy : Perform meta-analyses of published data, emphasizing variables like solvent choice, cell lines, or bacterial strains. Use statistical tools (e.g., ANOVA) to identify confounding factors .

What experimental and computational approaches are recommended for studying photophysical properties?

Q. Advanced Research Focus

  • Steady-state fluorescence : Measure quantum yield in solvents of varying polarity to assess excited-state dipole moments .
  • Time-resolved spectroscopy : Investigate photostability and isomerization kinetics under UV irradiation .
    Computational Support : Run TD-DFT calculations to model excited-state geometries and compare with experimental emission spectra .

How can researchers leverage crystallographic data to predict solid-state reactivity or polymorphism?

Q. Advanced Research Focus

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking between phenyl groups) to predict stability .
  • Polymorph screening : Use solvent-drop grinding or temperature-gradient crystallization to identify metastable forms. Validate with PXRD .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

Q. Basic Research Focus

  • Process optimization : Replace batch reactions with flow chemistry for better heat/mass transfer.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress .

How does the compound’s logP value impact its application in drug delivery systems?

Q. Advanced Research Focus

  • Experimental determination : Measure partition coefficients (octanol/water) via shake-flask method.
  • Computational prediction : Use software like MarvinSuite to estimate logP and design prodrugs for enhanced bioavailability .

What safety and handling protocols are critical given the compound’s structural features?

Q. Basic Research Focus

  • MSDS review : Prioritize PPE (gloves, goggles) due to potential irritancy of thiophene derivatives.
  • Waste disposal : Neutralize reaction byproducts (e.g., morpholino-containing intermediates) before disposal .

How can researchers integrate this compound into interdisciplinary studies (e.g., materials science)?

Q. Advanced Research Focus

  • Photoresponsive materials : Functionalize with diarylethene groups for optoelectronic applications .
  • Polymer composites : Use as a photoinitiator in UV-curable resins; monitor curing kinetics via rheometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.